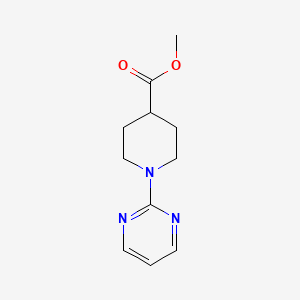

Methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate

Description

Methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate (CAS: 303144-42-5) is a piperidine derivative with a molecular formula of C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 g/mol . The compound features a piperidine ring substituted at the 1-position with a pyrimidinyl group and at the 4-position with a methyl ester. The pyrimidine moiety, a six-membered aromatic heterocycle with two nitrogen atoms, confers unique electronic and hydrogen-bonding properties, making this compound of interest in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

methyl 1-pyrimidin-2-ylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-16-10(15)9-3-7-14(8-4-9)11-12-5-2-6-13-11/h2,5-6,9H,3-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOUODOTFRVVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate typically involves the condensation of 2-pyrimidinylamine with methyl 4-piperidinecarboxylate. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine moiety in this compound enables electrophilic substitution reactions. For example, 2-chloropyrimidine derivatives react with piperidine under alkaline conditions to form N-alkylated products. A study reported the synthesis of 1-(5-methyl-pyrimidin-2-yl)-piperidin-4-ol via coupling 4-hydroxypiperidine with 2-chloro-5-methylpyrimidine in dimethylformamide (DMF) at 100°C for 5 hours, achieving a 65% yield .

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| 2-Chloro-5-methylpyrimidine + 4-hydroxypiperidine | DMF, 100°C, 5 h, Et₃N | 65% |

Ester Hydrolysis

The methyl ester group undergoes hydrolysis to form the corresponding carboxylic acid. In a related synthesis of N-benzyl-4-piperidinecarboxaldehyde, ester hydrolysis was achieved using sodium hydroxide in methanol under reflux, followed by acidification with HCl to yield N-benzyl-4-piperidinecarboxylic acid .

| Starting Material | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl N-benzyl-4-piperidinecarboxylate | NaOH (aq.), MeOH, reflux | N-Benzyl-4-piperidinecarboxylic acid | 63% |

Cross-Coupling Reactions

The pyrimidine ring participates in Pd-catalyzed cross-coupling reactions . For instance, Suzuki-Miyaura couplings introduce aryl groups at the 6-position of pyrimidine scaffolds. A study on 2-aminothieno[3,2-d]pyrimidin-4-ones demonstrated successful coupling with aryl boronic acids using Pd catalysts, yielding derivatives with antiplasmodial activity .

| Reaction Type | Catalyst System | Substituent Introduced | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-Methylphenyl | 60% |

Functionalization of the Piperidine Ring

The piperidine nitrogen can undergo alkylation or acylation. In NMDA receptor antagonist research, the piperidine nitrogen of similar compounds was functionalized with carbamate groups. For example, 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate was synthesized via carbamate formation, enhancing brain penetration and oral bioavailability .

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Carbamate Formation | 4-Methylbenzyl chloroformate, Et₃N, DCM | 4-Methylbenzyl piperidinecarboxylate | 82% |

Reductive Amination and Acylation

The compound’s secondary amine (from the piperidine ring) participates in reductive amination or acylation. A study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones utilized reductive conditions to introduce aryl groups, achieving cytotoxic derivatives active against hematological cancers .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, RT | 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one | 47% |

Table 2: Biological Activity of Derivatives

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate has been identified as a significant scaffold in drug design due to its structural properties that allow for diverse modifications. The compound's piperidine ring and pyrimidine substituent contribute to its biological activity, making it a candidate for various pharmacological applications.

Anticancer Activity

Recent studies have highlighted the potential of methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate derivatives in cancer therapy. For instance, compounds based on this structure have shown efficacy against ovarian cancer cells by modulating microRNA processing, which is crucial for tumor growth regulation . The ability to enhance or restore miRNA expression levels presents a novel approach to cancer treatment.

Neuropharmacology

The compound has also been investigated for its role as an orexin receptor antagonist, which may be beneficial in treating sleep disorders such as insomnia and narcolepsy . By targeting these receptors, methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate derivatives could help regulate sleep-wake cycles and reduce the incidence of sleep-related disorders.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate is crucial for optimizing its therapeutic potential. Research indicates that modifications to the piperidine and pyrimidine components can significantly influence the compound's biological activity.

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the efficacy of methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate in various biological contexts:

- Case Study 1: Ovarian Cancer Treatment

- Case Study 2: Sleep Disorders

Mechanism of Action

The mechanism of action of Methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Methyl 1-(Phenylsulfonyl)-4-piperidinecarboxylate (CAS: 311794-15-7)

- Molecular Formula: C₁₃H₁₇NO₄S

- Molecular Weight : 283.34 g/mol

- Key Differences: Substitution: A bulky phenylsulfonyl group replaces the pyrimidinyl group. Physical Properties: Higher density (1.274 g/cm³) and melting point (83–85°C) compared to the target compound . Biological Relevance: The sulfonyl group enhances metabolic stability but may reduce receptor-binding affinity due to steric hindrance.

Methyl 4-[N-(1-Oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833)

- Key Differences :

- Substitution: Features a phenylethyl group at the 1-position and a propanamide at the 4-position.

- Biological Activity: Extremely potent analgesic (ED₅₀ = 0.00032 mg/kg, ~10,031× morphine) due to enhanced µ-opioid receptor affinity .

- Duration of Action: Shorter duration (~0.74 hours for R 33 352) compared to pyrimidinyl analogs, likely due to rapid metabolism of the propanamide group .

Methyl 1-(3-Fluorobenzyl)-4-piperidinecarboxylate (CAS: 383146-94-9)

- Structural Impact: The fluorine atom may alter electronic distribution, affecting binding kinetics compared to the pyrimidinyl group’s hydrogen-bonding capacity .

Ethyl 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylate

- Key Differences: Ester Group: Ethyl ester (vs. methyl) may slow hydrolysis, extending half-life.

Structural and Functional Analysis

Substituent Effects on Pharmacokinetics

- Pyrimidinyl Group : Enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors), improving selectivity but possibly reducing lipophilicity .

- Aryl/Alkyl Groups (e.g., Phenylethyl, Benzyl) : Increase lipophilicity and receptor affinity but may shorten duration due to rapid oxidative metabolism .

Biological Activity

Methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate features a piperidine ring substituted with a pyrimidine moiety. This structural configuration is significant for its interaction with biological targets.

1. Antagonistic Effects

Research indicates that derivatives of piperidine compounds, including methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate, may act as orexin receptor antagonists . These receptors are implicated in various physiological processes, including appetite regulation and sleep modulation. The antagonistic activity can lead to potential applications in treating obesity and sleep disorders .

2. Neurological Implications

The compound has been studied for its effects on neuropsychiatric disorders. Its ability to penetrate the blood-brain barrier suggests that it may be beneficial in treating conditions such as anxiety and depression. In particular, compounds with similar structures have shown promise in modulating neurotransmitter systems involved in these disorders .

3. Metabolic Disorders

There is growing evidence that methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate may influence metabolic pathways relevant to type II diabetes and obesity. Studies have highlighted the potential for these compounds to regulate glucose metabolism and appetite control, making them candidates for further investigation in metabolic syndrome treatments .

The biological activity of methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate can be attributed to its interaction with specific receptors and enzymes:

- Orexin Receptor Modulation : As an orexin receptor antagonist, it may inhibit orexin signaling pathways that promote feeding behavior and wakefulness .

- Neurotransmitter Interaction : Similar compounds have demonstrated the ability to modulate NMDA receptor activity, which plays a crucial role in synaptic plasticity and memory function .

Case Studies

Several studies have explored the pharmacological effects of methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate and related compounds:

- Study on Obesity : A study involving rodent models indicated that administration of piperidine derivatives resulted in significant reductions in food intake and body weight, supporting their role as potential anti-obesity agents .

- Neurological Assessment : In vivo assessments showed that compounds similar to methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate exhibited antinociceptive properties, suggesting efficacy in pain management and neurological disorders .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate, and how are intermediates characterized?

- Methodological Answer : A common synthetic route involves the substitution reaction of 4-chloroquinazoline with methyl 4-piperidinecarboxylate under reflux conditions. Key intermediates, such as hydrazide derivatives, are synthesized using phenyl isothiocyanate and cyclized under basic conditions. Intermediate purity is confirmed via thin-layer chromatography (TLC), and structural validation employs ¹H-NMR (600 MHz) and ¹³C-NMR (150 MHz) spectroscopy . IR spectroscopy (Jasco-320 spectrophotometer) ensures functional group integrity .

Q. What analytical techniques are recommended for verifying the compound’s structural integrity and purity?

- Methodological Answer : High-resolution NMR (¹H and ¹³C) is critical for confirming stereochemistry and substituent placement. For example, piperidine ring protons typically resonate at δ 1.5–3.0 ppm, while pyrimidinyl protons appear downfield (δ 8.0–9.0 ppm). Purity is assessed via TLC (silica gel plates, ethyl acetate/hexane eluent) and HPLC (C18 column, UV detection at 254 nm). Mass spectrometry (ESI-QTOF) provides accurate molecular ion confirmation .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer : Solubility in aqueous buffers can be enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin derivatives. For stock solutions (10 mM), dissolve 3.24 mg of the compound in 1 mL of DMSO, followed by dilution in PBS (pH 7.4). Sonication (30 sec) and vortexing ensure homogeneity. Precipitation risks are minimized by maintaining concentrations below 50 µM in biological media .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side reactions (e.g., racemization or dimerization)?

- Methodological Answer : Yield optimization requires controlled reaction parameters:

- Temperature : Substitution reactions at 60–80°C reduce racemization vs. higher temperatures.

- Catalysts : Use Pd(OAc)₂ or CuI for coupling reactions to suppress dimerization.

- Protecting Groups : Boc or Fmoc groups on the piperidine nitrogen prevent unwanted nucleophilic attacks.

Post-synthesis, column chromatography (silica gel, gradient elution) isolates the desired product with >95% purity. Contaminants like unreacted starting materials are identified via LC-MS .

Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations or split signals in NMR)?

- Methodological Answer : Spectral discrepancies often arise from conformational flexibility or tautomerism. For example, pyrimidinyl-proton splitting may indicate restricted rotation. Use variable-temperature NMR (VT-NMR) to assess dynamic equilibria. Computational tools (Gaussian 16, DFT calculations) model energy barriers for rotamers. If tautomers are suspected, compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with simulated spectra .

Q. What computational strategies predict the compound’s binding affinity to target proteins (e.g., kinases or GPCRs)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions using crystal structures (e.g., PDB: 3QKK for kinase targets). Key steps:

- Ligand Preparation : Assign protonation states (Epik, pH 7.4) and optimize geometry (OPLS4 force field).

- Binding Site Analysis : Grid boxes centered on ATP-binding pockets (20 ų) account for pyrimidine and piperidine moieties.

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., imatinib analogs) and validate via MD simulations (NAMD, 100 ns) .

Q. How to design mechanistic studies for evaluating metabolic stability in hepatic microsomes?

- Methodological Answer :

- Incubation Conditions : Mix 1 µM compound with human liver microsomes (0.5 mg/mL), NADPH (1 mM), and PBS (37°C).

- Sampling : Collect aliquots at 0, 5, 15, 30, and 60 min. Quench with acetonitrile (2:1 v/v).

- Analysis : Quantify parent compound depletion via LC-MS/MS (MRM transitions). Calculate half-life (t₁/₂) using first-order kinetics.

- CYP Inhibition : Co-incubate with CYP3A4/2D6 inhibitors (ketoconazole or quinidine) to identify metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.